molecular formula C15H13F3O B14127162 1-(4-Methoxybenzyl)-2-(trifluoromethyl)-benzene

1-(4-Methoxybenzyl)-2-(trifluoromethyl)-benzene

Cat. No.: B14127162
M. Wt: 266.26 g/mol
InChI Key: PLAKDWIYLJLHRL-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-2-(trifluoromethyl)-benzene is an organic compound that features a trifluoromethyl group and a methoxybenzyl group attached to a benzene ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzyl)-2-(trifluoromethyl)-benzene typically involves the introduction of the trifluoromethyl group and the methoxybenzyl group onto a benzene ring. One common method involves the use of trifluoromethylation reagents, such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates, in the presence of a catalyst. The methoxybenzyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3) .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. For example, photochemical benzylic bromination in continuous flow using BrCCl3 has been explored for similar compounds .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)-2-(trifluoromethyl)-benzene can undergo various chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl group directs the incoming electrophile to the ortho and para positions relative to itself.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: 1-(4-Methoxybenzyl)-2-(difluoromethyl)-benzene or 1-(4-Methoxybenzyl)-2-(monofluoromethyl)-benzene.

    Substitution: 1-(4-Methoxybenzyl)-2-(trifluoromethyl)-4-bromobenzene or 1-(4-Methoxybenzyl)-2-(trifluoromethyl)-4-nitrobenzene.

Scientific Research Applications

1-(4-Methoxybenzyl)-2-(trifluoromethyl)-benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-2-(trifluoromethyl)-benzene involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The methoxybenzyl group can further influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxybenzyl)-2-(difluoromethyl)-benzene
  • 1-(4-Methoxybenzyl)-2-(monofluoromethyl)-benzene
  • 1-(4-Methoxybenzyl)-2-(trifluoromethyl)-4-bromobenzene

Uniqueness

1-(4-Methoxybenzyl)-2-(trifluoromethyl)-benzene is unique due to the presence of both the trifluoromethyl and methoxybenzyl groups. The trifluoromethyl group imparts significant electron-withdrawing properties, enhancing the compound’s stability and reactivity. The methoxybenzyl group provides additional functionalization, allowing for further chemical modifications and applications .

Properties

Molecular Formula

C15H13F3O

Molecular Weight

266.26 g/mol

IUPAC Name

1-methoxy-4-[[2-(trifluoromethyl)phenyl]methyl]benzene

InChI

InChI=1S/C15H13F3O/c1-19-13-8-6-11(7-9-13)10-12-4-2-3-5-14(12)15(16,17)18/h2-9H,10H2,1H3

InChI Key

PLAKDWIYLJLHRL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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